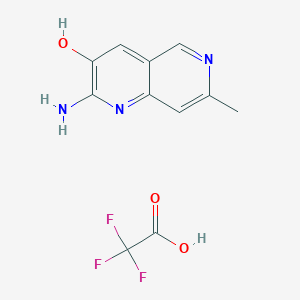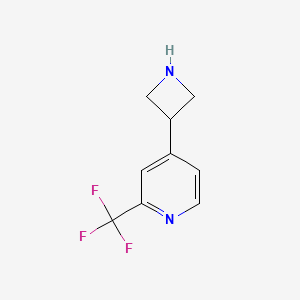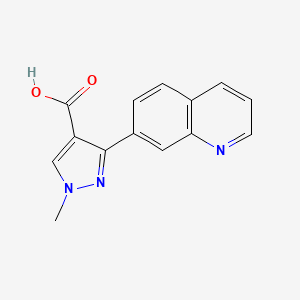
(R)-3-Fluoro-5-(piperidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Fluoro-5-(piperidin-3-yl)pyridine is a compound that features a fluorine atom at the third position and a piperidin-3-yl group at the fifth position of a pyridine ring. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-component reactions, which are efficient and cost-effective. These methods can include the use of ionic liquids as catalysts to facilitate the synthesis of substituted piperidines under mild and clean reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Fluoro-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and bases (e.g., NaOCH3, KOtBu). Reaction conditions can vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
®-3-Fluoro-5-(piperidin-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Fluoro-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent pharmacophore .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Fluoro-5-(piperidin-3-yl)pyridine: The enantiomer of the compound, which may have different biological activities.
3-Fluoro-5-(piperidin-3-yl)pyridine: The racemic mixture of the compound.
3-Fluoro-5-(piperidin-3-yl)benzene: A similar compound with a benzene ring instead of a pyridine ring.
Uniqueness
®-3-Fluoro-5-(piperidin-3-yl)pyridine is unique due to its specific stereochemistry and the presence of both a fluorine atom and a piperidine ring. These features contribute to its distinct pharmacological properties and make it a valuable compound in drug design and development .
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
3-fluoro-5-[(3R)-piperidin-3-yl]pyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2/t8-/m0/s1 |
Clé InChI |
ZBRLEVGSWHRKEI-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=CC(=CN=C2)F |
SMILES canonique |
C1CC(CNC1)C2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)

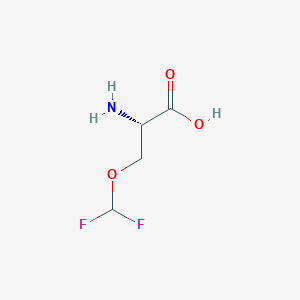
![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
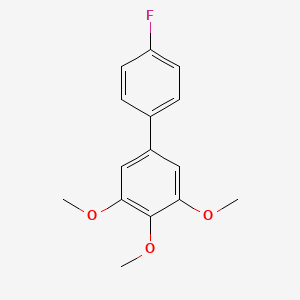

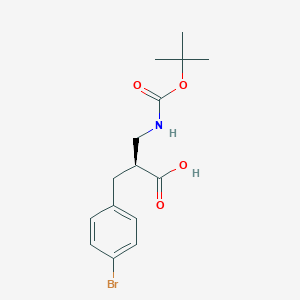
![(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)
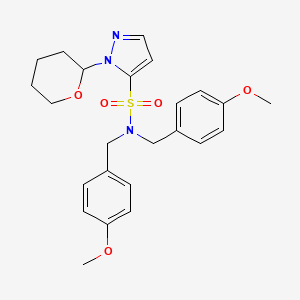
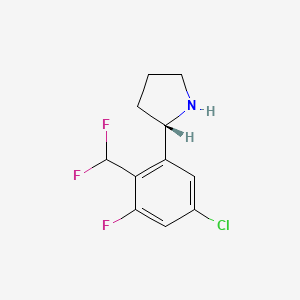
![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)
